molecular formula C7H11BrN4O B3197309 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide CAS No. 1004644-56-7

3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide

Cat. No.: B3197309
CAS No.: 1004644-56-7
M. Wt: 247.09 g/mol
InChI Key: GEMKUEMXLAFNKO-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide is a hydrazide derivative featuring a 4-bromo-3-methyl-substituted pyrazole core linked to a propanehydrazide moiety. Its molecular formula is C₁₉H₂₃BrClN₅O, with an average molecular mass of 452.781 Da (monoisotopic mass: 451.07745) . The compound’s structure includes a pyrazole ring substituted with bromine (at position 4) and a methyl group (at position 3), which contribute to its steric and electronic properties.

Properties

IUPAC Name

3-(4-bromo-3-methylpyrazol-1-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN4O/c1-5-6(8)4-12(11-5)3-2-7(13)10-9/h4H,2-3,9H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMKUEMXLAFNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)CCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Chemical Characteristics

The compound has the molecular formula C7H11BrN4OC_7H_{11}BrN_4O and features a pyrazole ring with a hydrazide functional group. Its structure is significant for its biological activity and utility in chemical applications. The presence of bromine and methyl groups on the pyrazole ring enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide has been investigated for its potential therapeutic properties:

  • Antibacterial Activity : Research indicates that compounds with hydrazide functionalities exhibit antibacterial properties. This compound may serve as a lead structure for developing new antibiotics.
  • Antifungal Properties : Similar to its antibacterial potential, studies have shown that hydrazides can also demonstrate antifungal activity, making this compound a candidate for further exploration in antifungal drug development.
  • Enzyme Inhibition : The compound has been noted for its ability to inhibit liver alcohol dehydrogenase, which could have implications in treating alcohol-related disorders.

Agricultural Applications

The compound's ability to interact with biological systems extends to agricultural applications:

  • Pesticides and Herbicides : Given the structural similarities to known agrochemicals, this compound may be explored as a component in the development of new pesticides or herbicides that target specific plant pathogens or pests.

Material Science

The unique chemical structure of this compound makes it a valuable building block for synthesizing more complex materials:

  • Polymerization : The compound can be utilized in polymer chemistry as a monomer or crosslinking agent, potentially leading to new materials with desirable properties such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of liver alcohol dehydrogenase, affecting the enzyme’s activity . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its function.

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Pyrazole vs. Piperazine Derivatives

  • 3-(4-Phenylpiperazin-1-yl)propanehydrazide (3a) : Replaces the pyrazole ring with a piperazine moiety. This substitution reduces halogen-mediated interactions (due to the absence of bromine) but introduces a flexible nitrogen-rich scaffold. Compound 3a exhibits cholinesterase inhibitory activity (yield: 69%, mp: 121–123°C) .
  • 3-(4-Methoxyphenylpiperazin-1-yl)propanehydrazide (3c) : Incorporates a methoxy group on the phenyl ring, enhancing lipophilicity. It shows improved yield (81%) and higher melting point (141–143°C) compared to 3a , suggesting stronger intermolecular interactions .

B. Thiazole-Containing Hydrazides

  • 5e (Thiazole-nitrobenzylidene derivative) : Features a thiazole ring and a 4-nitrobenzylidene group. The nitro group increases polarity, leading to a high melting point (205–207°C) and moderate cholinesterase inhibition .
  • 5g (Thiazole-methylbenzylidene derivative) : Substitution with a methyl group improves yield (95%) and lowers melting point (176–178°C), highlighting the impact of alkyl groups on crystallinity .

C. Indole-Based Hydrazides

  • N′-(2,4-Dihydroxybenzylidene)-3-(1H-indol-3-yl)propanehydrazide (3c) : The indole moiety enhances π-π stacking and antioxidant activity. This compound exhibits a high melting point (239–240°C) and strong neuroprotective effects .

D. Xanthine-Thiohydrazides

  • 6k and 6l : These derivatives incorporate xanthine and thiohydrazide groups. They demonstrate MAO-B inhibitory activity and reduced neurotoxicity due to lower lipophilicity and dipole moments compared to the bromo-methyl pyrazole compound .
Physicochemical Properties
Compound Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Functional Groups
Target Compound C₁₉H₂₃BrClN₅O 452.78 Not reported Not reported Bromopyrazole, hydrazide
3a C₁₃H₂₁N₄O 249.17 121–123 69 Piperazine, hydrazide
5e C₂₆H₂₂ClN₅O₃ 496.94 205–207 79 Thiazole, nitrobenzylidene
3c (Indole) C₁₈H₁₆N₄O₂ 320.35 239–240 87 Indole, dihydroxybenzylidene
6k C₁₉H₂₀N₆O₃S 428.47 Not reported Not reported Xanthine, thiohydrazide

Key Observations :

  • Halogen Effects: The bromine atom in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., cholinesterases) via halogen bonding, a feature absent in non-halogenated analogs like 3a .
  • Hydrazide Reactivity : The propanehydrazide group facilitates condensation reactions with aldehydes (e.g., formation of hydrazones), a shared feature across all compared compounds .

Key Insights :

  • Piperazine derivatives (e.g., 3a) prioritize enzyme inhibition, while indole-based hydrazides (e.g., 3c) excel in antioxidant activity due to phenolic groups .

Biological Activity

3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide is a compound that has garnered attention due to its potential biological activities. This compound, characterized by a pyrazole ring and a hydrazide functional group, presents unique properties that could be harnessed for therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H12BrN4OC_8H_{12}BrN_4O, with a molecular weight of approximately 246.12 g/mol. The structure features a bromine atom and a methyl group on the pyrazole ring, contributing to its unique chemical behavior.

Structural Overview

Feature Description
Compound Name This compound
Molecular Formula C8H12BrN4O
Molecular Weight 246.12 g/mol
Functional Groups Pyrazole ring, hydrazide

The proposed mechanism of action involves the inhibition of specific enzymes, such as liver alcohol dehydrogenase, which plays a crucial role in metabolizing alcohol in the liver. By inhibiting this enzyme, the compound could potentially influence metabolic pathways related to alcohol consumption and toxicity.

Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial activity of several pyrazole derivatives, including this compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, with varying effectiveness depending on the bacterial strain tested.

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of the compound against common fungal pathogens. Results indicated moderate antifungal activity, suggesting potential therapeutic applications in treating fungal infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound Molecular Formula Biological Activity
4-Bromo-1H-pyrazoleC3H4BrN2Moderate antibacterial activity
5-(2-bromophenyl)-2-hydroxy-N'-phenylpropanohydrazideC15H16BrN4O2Enhanced solubility and reactivity; strong antibacterial effects
3-(phenyl)-propanohydrazideC9H12N4OUsed in various biological assays; lower activity compared to target compound

The unique combination of bromination and hydrazide functionality in this compound may confer distinct pharmacological properties compared to these other compounds.

Q & A

Basic: What synthetic routes are available for 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide, and how can intermediates be optimized?

Answer:
The compound is synthesized via a multi-step approach starting with alkylation of substituted pyrazoles. For example, methyl acrylate can react with 4-bromo-3-methylpyrazole to form methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate, followed by hydrazinolysis with hydrazine hydrate in ethanol under reflux (4–6 hours) to yield the hydrazide . Key intermediates (e.g., methyl propanoate derivatives) should be purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize side products. Optimization involves adjusting equivalents of hydrazine (5.0 equivalents recommended) and reaction time to maximize yield (reported up to 87% for analogous hydrazides) .

Basic: How is structural confirmation achieved for this compound, and what analytical techniques are critical?

Answer:
Structural confirmation requires a combination of:

  • Single-crystal X-ray diffraction : Resolve stereochemistry and validate bond lengths/angles using programs like SHELXL .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy ≤2 ppm .
  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies protons on the pyrazole ring (δ 2.3–2.5 ppm for methyl groups, δ 7.5–8.0 ppm for aromatic protons) and hydrazide NH signals (δ 9.0–10.0 ppm) .

Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Answer:

  • Solvent selection : Ethanol or methanol enhances solubility of intermediates; avoid DCM due to volatility.
  • Catalyst screening : Triethylamine (1.2 equivalents) accelerates hydrazide formation in refluxing ethanol .
  • Temperature control : Maintain reflux temperature (78–80°C) to prevent premature precipitation.
  • Workup : Use diethyl ether/petroleum ether for recrystallization to remove unreacted hydrazine . Yield improvements (from 46% to >80%) are achievable by iterative recrystallization and monitoring via TLC (silica gel, UV detection) .

Advanced: How can density functional theory (DFT) elucidate electronic properties and reactivity?

Answer:
DFT calculations (e.g., B3LYP/6-31G* basis set) can model:

  • Electrostatic potential surfaces : Identify nucleophilic (hydrazide NH) and electrophilic (pyrazole bromine) sites .
  • Frontier molecular orbitals (HOMO/LUMO) : Predict charge transfer interactions relevant to biological activity (e.g., antioxidant properties) .
  • Thermodynamic stability : Compare optimized geometries with crystallographic data to validate computational models .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. inactive results)?

Answer:

  • Assay validation : Cross-test using multiple methods (DPPH radical scavenging, FRAP, and ORAC) to confirm antioxidant activity .
  • Dose-response analysis : Ensure linearity in IC₅₀ calculations (e.g., 10–100 µM range) and compare with positive controls (ascorbic acid) .
  • Structural analogs : Synthesize derivatives (e.g., replacing bromine with chlorine) to isolate substituent effects. For inactive analogs, assess solubility (logP via HPLC) to rule out bioavailability issues .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Answer:

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine data with overlapping lattices .
  • Disorder modeling : For flexible propanehydrazide chains, apply PART/SUMP restraints and anisotropic displacement parameters (ADPs) .
  • High-resolution data : Collect at low temperature (100 K) to minimize thermal motion artifacts. R-factor targets: R₁ < 0.05 for I > 2σ(I) .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Answer:

  • Pyrazole modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance electrophilicity and binding to target proteins .
  • Hydrazide substituents : Replace propanehydrazide with aromatic hydrazides (e.g., benzylidene) to improve π-π stacking in enzyme active sites .
  • Bioisosteric replacement : Substitute bromine with iodine for heavier atom effects in X-ray crystallography or radioimaging studies .

Advanced: What methodologies validate the stability of this compound under physiological conditions?

Answer:

  • pH stability studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) for 24–48 hours. Monitor degradation via HPLC .
  • Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and polymorph transitions.
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation (λmax ~250–300 nm) under accelerated light exposure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide
Reactant of Route 2
Reactant of Route 2
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide

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